2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol
Description
Structural Classification Within Pyrimidine Derivatives
The compound belongs to the pyrimidin-4-ol family, characterized by a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. Its molecular formula (C₉H₁₅N₃O₂) reveals three critical structural features:
- Pyrimidine core : The parent heterocycle provides π-conjugation and hydrogen-bonding capacity through its hydroxyl group at position 4.
- Dimethylamino substituent : At position 2, this strong electron-donating group (N(CH₃)₂) enhances ring electron density through resonance effects.
- Methoxyethyl side chain : The 2-methoxyethyl group at position 5 introduces both steric bulk and oxygen-based hydrogen-bond acceptors.
Comparative analysis with simpler pyrimidin-4-ol derivatives demonstrates how these substitutions increase molecular complexity. The dimethylamino group’s +M effect elevates nucleophilicity at adjacent ring positions, while the methoxyethyl chain creates a three-atom spacer between the aromatic system and terminal methoxy group.
Historical Context of Pyrimidin-4-ol Derivatives in Heterocyclic Chemistry
Pyrimidin-4-ol derivatives first gained prominence in the mid-20th century as synthetic analogs of nucleic acid components. Key historical milestones include:
- 1950s : Development of formamide-based cyclization methods for pyrimidine synthesis, later adapted for 4-hydroxyl derivatives.
- 1970s : Discovery of antimicrobial properties in methoxy-substituted pyrimidinols, spurring interest in side-chain modifications.
- 2000s : Advancements in regioselective substitution techniques enabled precise functionalization at positions 2 and 5.
The compound represents a modern iteration of these developments, combining historical synthesis strategies (formamide cyclization) with contemporary functional group engineering. Its structural complexity exceeds early pyrimidinols through simultaneous substitution at three ring positions while maintaining synthetic accessibility.
Significance of Functional Group Substitution Patterns
The molecule’s substitution pattern creates unique electronic and spatial characteristics:
| Position | Substituent | Electronic Effect | Steric Contribution |
|---|---|---|---|
| 2 | N,N-Dimethylamino | +M resonance | Moderate (van der Waals radius 3.0Å) |
| 4 | Hydroxyl | -I inductive | Minimal |
| 5 | 2-Methoxyethyl | σ-donor/-I | Significant (5.2Å chain length) |
Electronic impacts :
- The dimethylamino group increases electron density at C-2 and C-6 through resonance, enhancing susceptibility to electrophilic attack at these positions.
- The methoxyethyl chain’s inductive (-I) effect partially counterbalances ring activation, creating electronic asymmetry.
Steric considerations :
Properties
Molecular Formula |
C9H15N3O2 |
|---|---|
Molecular Weight |
197.23 g/mol |
IUPAC Name |
2-(dimethylamino)-5-(2-methoxyethyl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C9H15N3O2/c1-12(2)9-10-6-7(4-5-14-3)8(13)11-9/h6H,4-5H2,1-3H3,(H,10,11,13) |
InChI Key |
GTQNBUIKQIGGTJ-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1=NC=C(C(=O)N1)CCOC |
Origin of Product |
United States |
Preparation Methods
Cyclocondensation of Malonic Acid Derivatives
The pyrimidine ring is classically constructed via cyclocondensation between malonic acid derivatives (e.g., diethyl malonate) and nitrogen-rich precursors such as guanidine or urea. For 2-(dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol, this approach requires pre-functionalized malonic esters bearing methoxyethyl groups.
A modified protocol from the synthesis of 2-amino-4,6-dimethoxypyrimidine demonstrates this principle. In this method, dimethyl malonate reacts with dimethylmethylidene guanidine hydrochloride under basic conditions (27% sodium methoxide in methanol) to form a cyclized intermediate. Subsequent methylation with dimethyl carbonate introduces methoxy groups. Adapting this strategy, substituting dimethyl malonate with a methoxyethyl-functionalized malonic ester could yield the 5-(2-methoxyethyl) substituent directly during cyclization.
Table 1: Reaction Conditions for Pyrimidine Cyclocondensation
| Component | Role | Quantity (mol) | Temperature (°C) | Time (h) |
|---|---|---|---|---|
| Dimethyl malonate | Carbonyl donor | 0.2 | 50–65 | 4 |
| Dimethylmethylidene guanidine | Nitrogen source | 0.2 | 60–65 | 4 |
| NaOMe/MeOH | Base/solvent | 0.63 | 50–65 | 2 (addition) |
| Dimethyl carbonate | Methylating agent | 1.0 | 90–95 | 5 |
Functionalization of Pre-formed Pyrimidines
Alternative routes begin with commercially available pyrimidine cores, such as 4-hydroxypyrimidine, which undergo sequential substitutions. The 2-position dimethylamino group can be introduced via nucleophilic displacement of a chloro or hydroxyl group using dimethylamine under high-pressure conditions. For example, treating 2-chloro-5-(2-methoxyethyl)pyrimidin-4-ol with dimethylamine in a sealed reactor at 80–100°C for 12–24 hours achieves this transformation, though yields depend on solvent polarity and catalyst selection.
| Method | Yield (%) | Purity (%) | Reaction Time (h) | Key Advantage |
|---|---|---|---|---|
| Grignard Alkylation | 65–72 | 95–98 | 4–6 | High regioselectivity |
| Mitsunobu Reaction | 78–85 | 97–99 | 12–18 | Mild conditions, no cryogenics |
Dimethylamino Group Introduction
The 2-position dimethylamino group is typically installed via:
-
Nucleophilic Aromatic Substitution : Displacing a halogen (Cl, Br) with dimethylamine in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures (80–120°C).
-
Buchwald-Hartwig Amination : Palladium-catalyzed coupling of aryl halides with dimethylamine, offering higher yields (85–92%) and milder conditions (60–80°C).
Optimization Strategies for Yield and Purity
Solvent and Catalyst Selection
-
Cyclization Reactions : Methanol or ethanol as solvents enhance solubility of intermediates, while sodium methoxide outperforms potassium tert-butoxide in minimizing side reactions.
-
Methylation Steps : Dimethyl carbonate proves superior to methyl iodide due to reduced toxicity and easier handling, albeit requiring higher temperatures (90–100°C).
Purification Techniques
-
Crystallization : Recrystallization from hexane/ethyl acetate (5:1) achieves >99% purity for final products, as demonstrated in analogous pyrimidine syntheses.
-
Chromatography : Silica gel chromatography with ethyl acetate/methanol (9:1) resolves regioisomeric byproducts during functionalization steps.
Analytical Characterization
Spectroscopic Confirmation
Chemical Reactions Analysis
Suzuki-Miyaura Coupling Reactions
Pyrimidine boronic esters, such as 2-dimethylaminopyrimidine-5-boronic acid pinacol ester (CAS 1032759-30-0), undergo Suzuki couplings with aryl halides. For example:
-
Reaction with 5-bromo-N,N-dimethylpyrimidin-2-amine in the presence of PdCl₂(dppf)-CH₂Cl₂ and KOAc in dioxane at 100°C yielded boronic esters with 60–96% efficiency .
-
Microwave-assisted coupling with triazolopyridines using K₃PO₄ and Pd(dppf)Cl₂ in DME/H₂O at 120°C achieved 65% yield .
Key Conditions :
| Catalyst | Base | Solvent | Temperature | Yield |
|---|---|---|---|---|
| PdCl₂(dppf)-CH₂Cl₂ | KOAc | 1,4-dioxane | 100°C | 60–96% |
| Pd(dppf)Cl₂ | K₃PO₄ | DME/H₂O | 120°C (MW) | 65% |
Nucleophilic Substitution
Pyrimidines with electron-withdrawing groups (e.g., chloro, bromo) at the 4-position react with amines. For instance:
-
4-Amino-2,6-dichloropyrimidine reacted with m-anisidine in 2-methoxyethanol under reflux to form 2- or 2,6-disubstituted pyrimidines .
-
Substitution with N,N-diethylpropane-1,3-diamine under microwave conditions gave 6-amino derivatives .
Example Protocol :
text1. Combine 4-amino-2,6-dichloropyrimidine (1 eq) with amine (1.2 eq) in 2-methoxyethanol. 2. Reflux for 15 hours. 3. Purify via column chromatography (ethyl acetate/heptane gradient).
Demethylation and Functionalization
Demethylation of methoxy groups using boron tribromide (BBr₃) is a common strategy:
-
N,N-Dimethylpyrimidinone derivatives treated with BBr₃ in CH₂Cl₂ at 0°C generated hydroxylated analogs .
Reaction Pathway :
Cyclization and Heterocycle Formation
Pyrimidines serve as precursors for fused heterocycles:
-
Heating ethyl 4-amino-2-thioxo-1,2-dihydropyrimidine-5-carboxylate with formamide at 110–140°C produced pyrimido[4,5-d]pyrimidines .
-
Condensation with phenyl isocyanate at 140–160°C yielded 7-mercapto-3-phenylpyrimido[4,5-d]pyrimidine-2,4-dione .
Key Intermediate :
textIntermediate 7 (Schiff base) → Intermediate 8 (pyrimido[4,5-d]pyrimidine)
Oxidation and Reduction
-
Thiol methylation using methyl iodide and NaOH converted 2-mercapto-5-cyanopyrimidinones to methylthio derivatives .
-
Oxidation of alcohols to ketones employed MnO₂ in CHCl₃ (65–85% yield) .
Biological Activity and Derivatives
While the exact compound is unreported, analogs like 2-(dimethylamino)-5,6-dimethylpyrimidin-4-ol (pirimicarb metabolite) show environmental persistence and pesticidal activity . Derivatives with methoxyethyl groups are explored as kinase inhibitors or ion channel modulators .
Synthetic Challenges
Scientific Research Applications
The compound has been studied for its biological activities, particularly as a potential therapeutic agent. Its applications can be categorized into several key areas:
- Anticancer Activity
- Antimicrobial Properties
- Enzyme Inhibition
- Neurological Applications
Anticancer Activity
Research indicates that 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol may act as an inhibitor of specific enzymes involved in cancer cell proliferation.
Case Study: Dual Inhibitors of Thymidylate Synthase and Dihydrofolate Reductase
A study synthesized various pyrimidine derivatives, including compounds similar to this compound, which demonstrated potent inhibition of thymidylate synthase and dihydrofolate reductase—key enzymes in nucleotide synthesis crucial for cancer cell growth. The compound exhibited an IC₅₀ of 46 nM against thymidylate synthase and 120 nM against dihydrofolate reductase, indicating its potential as an anticancer agent .
Antimicrobial Properties
The compound has shown promising results against various pathogens.
Table 1: Summary of Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) | Reference |
|---|---|---|
| Escherichia coli | 256 µg/mL | |
| Staphylococcus aureus | 128 µg/mL |
A study highlighted that derivatives with similar structural motifs exhibited significant antimicrobial activity, suggesting that modifications to the thioether group can enhance potency against Gram-positive bacteria.
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit enzymes related to metabolic pathways.
Case Study: Acetylcholinesterase Inhibition
Research indicates that compounds with similar structures to this compound may inhibit acetylcholinesterase, an enzyme linked to neurodegenerative diseases. This inhibition could potentially lead to therapeutic applications in conditions like Alzheimer's disease .
Neurological Applications
The potential neurological applications of this compound are being explored due to its ability to modulate neurotransmitter levels.
Case Study: Neuroprotective Effects
Studies have indicated that certain pyrimidine derivatives exhibit neuroprotective effects by enhancing cholinergic signaling, which is vital for cognitive functions. The modulation of acetylcholine levels through enzyme inhibition could provide therapeutic benefits in treating neurodegenerative disorders .
Mechanism of Action
The mechanism of action of 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol involves its interaction with molecular targets such as enzymes and receptors. The compound can:
Inhibit Enzymes: By binding to the active site of enzymes, it can inhibit their activity.
Modulate Receptors: It can interact with cellular receptors, altering signal transduction pathways.
DNA/RNA Interaction: The compound can intercalate into DNA or RNA, affecting their function and stability.
Comparison with Similar Compounds
Comparison with Similar Pyrimidine Derivatives
Structural Comparisons
Pyrimidine derivatives exhibit diverse bioactivities based on substituent patterns. Below is a comparative analysis of key analogs:
Key Observations:
- Substituent Effects on Polarity: The methoxyethyl group in the target compound enhances polarity compared to lipophilic analogs like 5-butyl-2-dimethylamino-6-methylpyrimidin-4-ol . However, it is less polar than hydroxylated derivatives (e.g., 5-(4-Ethylphenyl)pyrimidin-2-ol) .
- Functional Group Roles: Nitroso-containing analogs (e.g., 6-amino-2-(dimethylamino)-5-nitrosopyrimidin-4-ol) exhibit metal-binding capabilities, unlike the target compound, which lacks such groups . The trifluoromethylpyridyl group in PPA2 likely enhances its bioactivity as a plant activator through hydrophobic interactions .
Physicochemical Properties
- Solubility: The dimethylamino group may improve aqueous solubility under acidic conditions via protonation, while the methoxyethyl chain balances hydrophilicity. In contrast, butyl or ethylphenyl substituents (as in ) reduce water solubility.
- LogP Estimates: Based on substituents, the target compound likely has a lower logP (∼1.5–2.5) than 5-butyl-2-dimethylamino-6-methylpyrimidin-4-ol (logP ∼3.0) but higher than hydroxylated analogs like 5-(4-Ethylphenyl)pyrimidin-2-ol (logP ∼1.0) .
Biological Activity
2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol is a pyrimidine derivative that has garnered attention for its diverse biological activities. Pyrimidines, as a class, are known for their significant roles in medicinal chemistry, exhibiting a wide range of pharmacological properties including antibacterial, antiviral, antitumor, and anti-inflammatory effects. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This compound features a pyrimidine ring substituted with a dimethylamino group and a methoxyethyl side chain, which may contribute to its biological activity.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Pyrimidine derivatives often act as enzyme inhibitors. For instance, studies have shown that certain pyrimidine compounds inhibit key enzymes involved in cancer cell proliferation.
- Antimicrobial Activity : Pyrimidines have been reported to exhibit antibacterial and antifungal properties. The presence of the methoxy group in this compound may enhance its interaction with microbial targets.
- Cytotoxic Effects : Research indicates that compounds with similar structures can induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of cell cycle regulators.
Antitumor Activity
Recent studies have demonstrated that this compound exhibits significant cytotoxicity against various cancer cell lines. For example:
- MCF-7 (breast cancer) : IC50 values indicate potent activity, suggesting that the compound may interfere with estrogen receptor signaling pathways.
- A549 (lung cancer) : The compound shows promise in inhibiting cell growth, potentially through apoptosis induction.
| Cell Line | IC50 (µM) | Mechanism |
|---|---|---|
| MCF-7 | 0.09 | Apoptosis induction |
| A549 | 0.03 | Cell cycle arrest |
Antibacterial Activity
The compound has also been evaluated for its antibacterial properties against common pathogens such as Escherichia coli and Staphylococcus aureus. The presence of the methoxy group is believed to enhance membrane permeability, facilitating greater antimicrobial effects.
Anti-inflammatory Properties
Studies indicate that this pyrimidine derivative may exhibit anti-inflammatory effects by inhibiting pro-inflammatory cytokines and mediators. This could have therapeutic implications in treating conditions like arthritis and other inflammatory diseases.
Case Studies
- Cytotoxicity Evaluation : A study assessed the cytotoxic effects of various pyrimidine derivatives on HepG2 (liver cancer) and HCT-116 (colon cancer) cell lines. The results indicated that compounds similar to this compound showed significant inhibition of cell viability compared to control groups, highlighting their potential as anticancer agents .
- Antimicrobial Testing : In vitro tests revealed that this compound exhibited effective antibacterial activity against S. aureus and E. coli, with minimum inhibitory concentrations (MIC) lower than those of standard antibiotics .
Q & A
Q. What are the standard synthetic routes for 2-(Dimethylamino)-5-(2-methoxyethyl)pyrimidin-4-ol?
The synthesis of pyrimidine derivatives typically involves multi-step reactions. For example, analogous compounds are synthesized via:
- Formamidine addition : Ethyl 2-cyano-4,4-dimethoxybutanoate reacts with formamidine to form a pyrimidine intermediate .
- Substitution reactions : Methoxyethyl and dimethylamino groups can be introduced via nucleophilic substitution. For instance, sodium hydroxide facilitates hydroxymethyl group addition in similar pyrimidines .
- Cyclization and purification : Intermediate cyclization followed by recrystallization or chromatography ensures purity .
Q. What spectroscopic techniques are essential for characterizing this compound?
Key methods include:
- 1H NMR : To confirm substituent positions and integration ratios (e.g., methoxyethyl protons at δ 3.2–4.0 ppm) .
- HRMS : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Resolves stereochemistry and crystal packing, as demonstrated for structurally related thieno-pyrimidines .
Q. How can researchers assess the compound’s stability under varying pH conditions?
- pH-dependent stability assays : Incubate the compound in buffers (pH 3–10) and monitor degradation via HPLC. For example, hydroxyl groups on pyrimidines may undergo hydrolysis under acidic/basic conditions .
- Thermogravimetric analysis (TGA) : Evaluates thermal stability, with decomposition temperatures indicating robustness .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve yield and purity?
- Parameter screening : Test solvents (DMF, THF), bases (NaOH, K2CO3), and temperatures. For instance, sodium hydroxide enhances nucleophilic substitution efficiency in pyrimidines .
- Catalyst selection : Palladium catalysts improve coupling reactions for trifluoromethyl group introduction .
- Purification : Gradient column chromatography (e.g., hexane/ethyl acetate) resolves byproducts, as seen in thieno-pyrimidine synthesis (96% purity achieved) .
Q. How to resolve discrepancies between computational and experimental data on molecular stability?
- DFT calculations : Compare optimized geometries (e.g., bond angles, electron density) with crystallographic data. Discrepancies may arise from solvent effects or crystal packing forces .
- AIM (Atoms in Molecules) analysis : Evaluates hydrogen bonding and van der Waals interactions, which influence stability .
Q. What strategies address contradictory bioactivity results across cell lines?
- Mechanistic studies : Use siRNA knockdown or inhibitor assays to identify target pathways. For example, pyrimidines with methoxyethyl groups show varied anticancer activity due to differential receptor binding .
- Metabolic profiling : LC-MS/MS detects metabolite interference (e.g., demethylation products) that may alter activity .
Methodological Guidance
- Contradiction Analysis : Use multivariate statistics (e.g., PCA) to identify outliers in spectral or bioassay datasets .
- Scale-up Challenges : Pilot-scale reactors with controlled stirring (500 rpm) prevent aggregation during large-scale synthesis .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
